molecular formula C16H23N3O3S B2555814 N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide CAS No. 1396784-72-7

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide

Cat. No.: B2555814
CAS No.: 1396784-72-7
M. Wt: 337.44
InChI Key: CWWBDQQTTSZYSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide is a useful research compound. Its molecular formula is C16H23N3O3S and its molecular weight is 337.44. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Prodrug Forms for the Sulfonamide Group

Research into prodrug forms for the sulfonamide group has explored derivatives of N-methylsulfonamides as potential prodrugs. These studies focus on enhancing water solubility and bioavailability of sulfonamide-containing drugs through chemical modification. For example, various N-acyl derivatives of model sulfonamide N-methyl-p-toluenesulfonamide have been synthesized and evaluated for their potential as prodrug forms. The kinetics of their hydrolysis at physiological pH have been studied, revealing insights into their stability and the release of the active sulfonamide drug in the body (Larsen, Bundgaard, & Lee, 1988).

Enzyme Inhibitory Potential of Sulfonamides

Another area of interest is the enzyme inhibitory potential of sulfonamides, where new compounds with benzodioxane and acetamide moieties have been synthesized and tested for their activity against enzymes like α-glucosidase and acetylcholinesterase. These studies not only enhance our understanding of the biochemical interactions of sulfonamides but also contribute to the development of therapeutic agents for conditions like diabetes and Alzheimer's disease (Abbasi et al., 2019).

Anticonvulsant and Pain-Attenuating Properties

The modification of N-benzyl 2-amino acetamides, a class of primary amino acid derivatives, has shown pronounced activities in whole animal anticonvulsant models as well as in neuropathic pain models. By substituting the 4'-N'-benzylamide site in various derivatives, researchers have identified compounds with potent anticonvulsant and pain-attenuating properties, providing a basis for the development of new therapeutic agents (King et al., 2011).

Antimicrobial and Genotoxic Properties of Sulfonamides

Research on the synthesis of sulfonamide derivatives has also explored their antimicrobial and genotoxic properties. By creating new benzoimidazole derivatives incorporating sulfonamide groups, studies have provided valuable data on the potential of these compounds as antimicrobial agents. Additionally, the genotoxic properties of these compounds have been investigated, contributing to the understanding of their safety profile and therapeutic potential (Benvenuti et al., 1997).

Properties

IUPAC Name

N-[4-[benzyl(methyl)amino]but-2-ynyl]-2-[methyl(methylsulfonyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c1-18(13-15-9-5-4-6-10-15)12-8-7-11-17-16(20)14-19(2)23(3,21)22/h4-6,9-10H,11-14H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWBDQQTTSZYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#CCNC(=O)CN(C)S(=O)(=O)C)CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.